

"Disperse blue 291 chemical structure and properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

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In-depth Technical Guide: Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, identified by the CAS number 56548-64-2, is a synthetic monoazo dye characterized by its deep blue hue.^[1] Belonging to the disperse class of dyes, it is primarily utilized in the textile industry for coloring synthetic fibers such as polyester.^{[2][3]} Its chemical structure, N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide, imparts it with low water solubility, a key characteristic of disperse dyes.^[4] While widely used commercially, recent scientific investigations have raised concerns regarding its toxicological profile, particularly its genotoxic and mutagenic potential, making it a subject of interest for researchers in toxicology and environmental science.^{[2][3]}

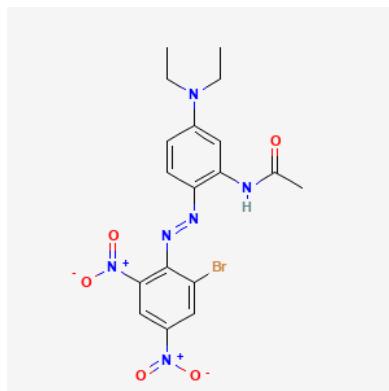
Chemical Structure and Properties

The chemical identity and physicochemical properties of **Disperse Blue 291** are summarized in the tables below.

Table 1: Chemical Identification of **Disperse Blue 291**

Identifier	Value	Reference
IUPAC Name	N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide	[4]
CAS Number	56548-64-2	[1]
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆	[1]
Molecular Weight	509.31 g/mol	[1]

Chemical Structure

Table 2: Physicochemical Properties of **Disperse Blue 291**

Property	Value	Reference
Appearance	Dark blue tiny particles	[1]
Boiling Point	700.4 °C at 760 mmHg (Predicted)	
Density	1.54 g/cm ³ (Predicted)	
Vapor Pressure	1.82E-19 mmHg at 25°C (Predicted)	
Solubility	Low in water	

Table 3: Predicted Spectral Data for **Disperse Blue 291**

Spectral Property	Predicted Value	Reference
¹ H-NMR	Peaks expected in the aromatic, aliphatic (ethyl groups), and amide regions.	[5]
¹³ C-NMR	Signals corresponding to aromatic carbons, ethyl carbons, and carbonyl carbon.	[5]
Mass Spectrometry (m/z)	[M+H] ⁺ : ~510.0788	[4]

Experimental Protocols

Synthesis

The synthesis of **Disperse Blue 291** is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[5][6]

Step 1: Diazotization of 2-bromo-4,6-dinitroaniline

- Dissolve 2-bromo-4,6-dinitroaniline in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.[5][6]
- Cool the resulting solution to a temperature between 0 and 5 °C using an ice bath.[6]
- Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.[6]
- Stir the reaction mixture for an additional 15-30 minutes at this low temperature to ensure the complete formation of the diazonium salt.[6] The resulting diazonium salt solution should be used immediately in the next step.[6]

Step 2: Azo Coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide

- In a separate vessel, dissolve the coupling agent, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, in a suitable solvent such as a mixture of ethanol and water.[6]
- Cool this solution to 0-5 °C.[6]

- Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.[6]
- Maintain the pH of the reaction mixture between 5 and 7 by adding a base like sodium acetate or a dilute sodium hydroxide solution to facilitate the electrophilic substitution.[6]
- Monitor the reaction for completion. The precipitated **Disperse Blue 291** can then be collected by filtration.[6]

Purification

The crude **Disperse Blue 291** can be purified using the following methods:

- Recrystallization: This is a common method for purifying solid organic compounds.[7][8] The crude dye is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and then allowed to cool slowly.[6][9] The purified crystals that form are collected by filtration, washed with a small amount of cold solvent, and then dried. [7]
- Column Chromatography: For smaller scale purifications or to separate isomers, column chromatography can be employed.[10] A suitable stationary phase (e.g., silica gel) and a mobile phase are selected to achieve separation.
- Countercurrent Chromatography (CCC): This technique is effective for the purification of azo dyes and involves the continuous extraction of an aqueous solution of the dye with a suitable mobile phase.[11][12]

Analytical Characterization

The structure and purity of the synthesized **Disperse Blue 291** can be confirmed using various analytical techniques:

- UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_{max}) of the dye.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the detailed chemical structure of the compound.[13]

- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[14][15]

Biological Properties and Toxicological Profile

Disperse Blue 291 has been the subject of several toxicological studies, which have demonstrated its potential for genotoxicity, mutagenicity, and cytotoxicity.[2][3]

Genotoxicity and Mutagenicity

Studies have shown that **Disperse Blue 291** can induce DNA damage. For instance, it has been found to be genotoxic and mutagenic in the human hepatoma cell line HepG2.[2] In this study, an increase in comet tail length and the frequency of micronuclei were observed upon exposure to the dye.[2] Furthermore, research on male Swiss mice demonstrated that oral administration of **Disperse Blue 291** led to an increased frequency of micronucleated polychromatic erythrocytes in the bone marrow, indicating its mutagenic potential *in vivo*.[3]

The genotoxicity of many azo dyes is attributed to their metabolic reduction, often by intestinal microbiota, which cleaves the azo bond to release potentially carcinogenic aromatic amines. [16][17][18] These aromatic amines can be metabolically activated to reactive electrophilic species that can form covalent adducts with DNA, leading to mutations.[16][19]

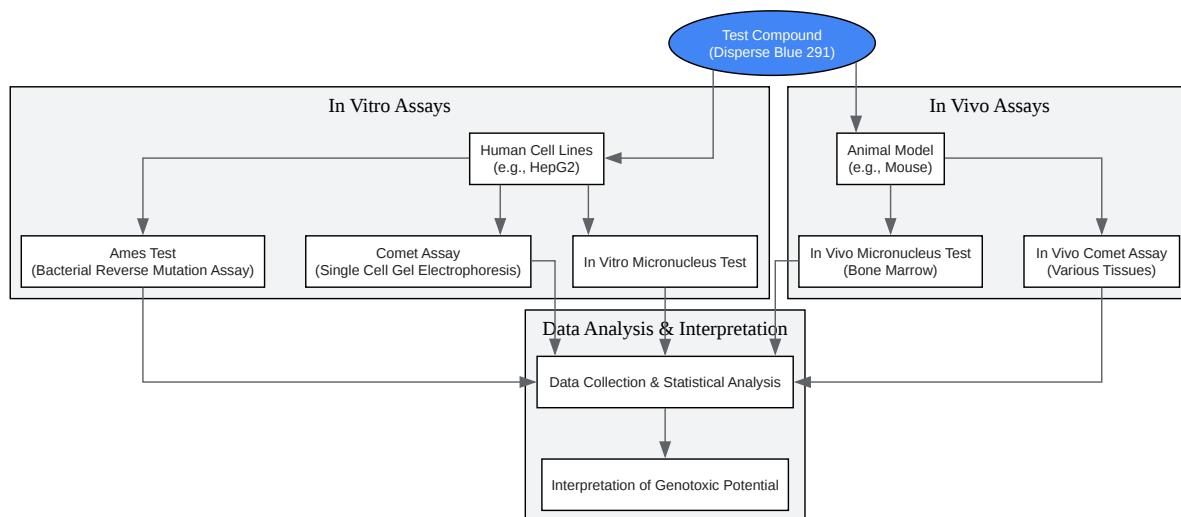
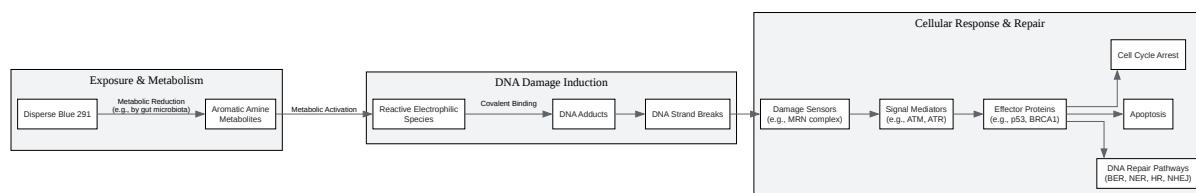
Cytotoxicity

In addition to its genotoxic effects, **Disperse Blue 291** has been shown to decrease cell viability.[2] However, one study indicated that compared to other smaller disperse dyes, **Disperse Blue 291**, due to its larger molecular structure, has limited skin penetration and did not impair cell viability and mitochondrial function in cultures of mouse keratinocytes and intestinal porcine epithelial cells under the tested conditions.[20]

Signaling Pathways and Experimental Workflows

DNA Damage and Repair Pathway

The genotoxic effects of **Disperse Blue 291** and its metabolites likely involve the induction of DNA damage, which can trigger cellular DNA repair pathways. A general representation of a DNA damage and repair pathway that can be activated by chemical mutagens is depicted below.



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- To cite this document: BenchChem. ["Disperse blue 291 chemical structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555911#disperse-blue-291-chemical-structure-and-properties]

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